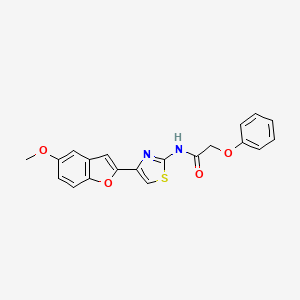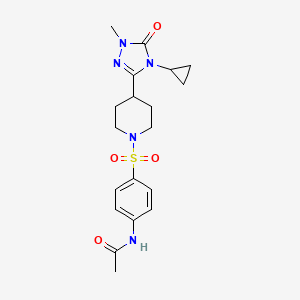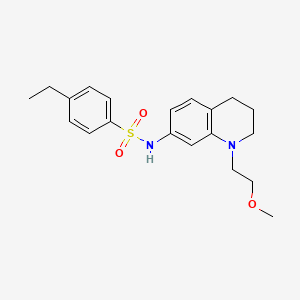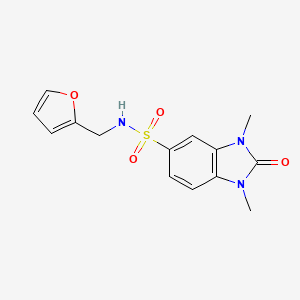
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide” is a complex organic compound. It contains a benzofuran moiety, which is a type of aromatic organic compound . It also contains a thiazole ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran and thiazole rings, as well as the methoxy, phenoxy, and acetamide groups. These groups would likely have significant effects on the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, including the presence of the benzofuran and thiazole rings, and the methoxy, phenoxy, and acetamide groups.Scientific Research Applications
Synthesis and Biological Evaluation
Highly diastereoselective synthesis of novel benzothiazole-substituted β-lactam hybrids was achieved, utilizing (benzo[d]thiazol-2-yl)phenol as an available precursor. This marked the first time (benzo[d]thiazol-2-yl)phenoxyacetic acid was employed as a ketene source for synthesizing monocyclic 2-azetidinones. The synthesized compounds were evaluated for antimicrobial activities against a broad spectrum of Gram-positive and Gram-negative bacterial strains, showcasing moderate activities. Additionally, antimalarial data indicated that compounds with added methoxyphenyl or ethoxyphenyl groups on the β-lactam ring were more potent. Hemolytic activity and mammalian cell toxicity surveys highlighted their potential medicinal application (Alborz et al., 2018).
Antimicrobial and Antifungal Applications
New (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide compounds were synthesized, leading to the development of a variety of heterocyclic compounds. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating significant analgesic and anti-inflammatory activities. Notably, certain compounds exhibited the highest inhibitory activity on COX-2 selectivity and showed promising results against edema, comparing favorably with sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).
Anticancer and Photodynamic Therapy Applications
A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups was synthesized and characterized for its photophysical and photochemical properties in dimethyl sulfoxide. This compound, due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, was identified as having significant potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Antimicrobial Activity of Schiff Base Ligands
Imino-4-methoxyphenol thiazole-derived Schiff bases were synthesized and characterized, then tested for their antibacterial and antifungal activities. The studies revealed that these compounds exhibit moderate activity against specific bacteria and fungi strains. Notably, the microbial growth inhibition by one of the compounds was significantly higher than the other, highlighting its potential in antimicrobial applications (Vinusha et al., 2015).
Mechanism of Action
Target of Action
The primary targets of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide Benzofuran compounds, which this compound is a part of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
The exact mode of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide Benzofuran derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways . For instance, they might inhibit or activate the function of their targets, leading to changes in cellular processes and responses.
Biochemical Pathways
The specific biochemical pathways affected by N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide Given the broad range of biological activities exhibited by benzofuran compounds , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to cell growth and proliferation, immune response, and cellular stress responses, among others.
Result of Action
The molecular and cellular effects of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide Based on the known biological activities of benzofuran compounds , it can be speculated that the compound may have effects such as inhibition of cell growth, modulation of immune responses, and alteration of cellular stress responses.
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s used. Without specific information on this compound, it’s difficult to provide a detailed safety and hazards analysis.
Future Directions
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-15-7-8-17-13(9-15)10-18(26-17)16-12-27-20(21-16)22-19(23)11-25-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKRMJHOQUKANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-7-methoxy-2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)imino)-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2716253.png)

![2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2716258.png)
![N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride](/img/structure/B2716259.png)
![1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2716260.png)
![1-[2-(3-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2716261.png)
![6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2716263.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2716266.png)


![2-(4-methoxybenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2716271.png)
![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2716272.png)

![N-(3-chlorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2716276.png)
